Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2. It is a derivative of piperazine, featuring an ethyl ester group and an aminobutyl chain attached to the piperazine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, ethyl chloroformate, and 1,4-butanediamine are commonly used as starting materials.
Reaction Steps:
Step 1: Piperazine is reacted with ethyl chloroformate to form ethyl piperazine-1-carboxylate.
Step 2: The resulting ethyl piperazine-1-carboxylate is then reacted with 1,4-butanediamine to introduce the aminobutyl chain, yielding this compound.
Reaction Conditions: The reactions are typically carried out in anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
Batch Production: The compound is often synthesized in batch reactors, where precise control over reaction conditions (temperature, pressure, and reaction time) is maintained to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the amine groups, leading to different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group or the aminobutyl chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, such as this compound with reduced amine groups.
Substitution Products: Substituted derivatives with different functional groups attached to the ethyl ester or aminobutyl chain.
Scientific Research Applications
Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
Ethyl piperazine-1-carboxylate: A simpler derivative without the aminobutyl chain.
1,4-butanediamine: A diamine compound without the piperazine ring and ester group.
Properties
IUPAC Name |
ethyl 4-(4-aminobutyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-2-16-11(15)14-9-7-13(8-10-14)6-4-3-5-12/h2-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTBSOVIUYYVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608114 | |
Record name | Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83089-23-0 | |
Record name | Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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